2-Amino-3-(2-methylpyridin-4-yl)propanoic acid
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Overview
Description
2-Amino-3-(2-methylpyridin-4-yl)propanoic acid is an organic compound with the molecular formula C9H12N2O2. It is a derivative of amino acids, specifically a modified form of phenylalanine where the phenyl group is replaced by a 2-methylpyridin-4-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2-methylpyridin-4-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with commercially available 2-methylpyridine.
Nitration: The 2-methylpyridine undergoes nitration to introduce a nitro group at the 4-position.
Reduction: The nitro group is then reduced to an amino group, forming this compound.
Protection and Deprotection: Protecting groups may be used during the synthesis to prevent unwanted side reactions, followed by deprotection to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(2-methylpyridin-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can modify the pyridine ring or the amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
2-Amino-3-(2-methylpyridin-4-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme-substrate interactions and protein synthesis.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-(2-methylpyridin-4-yl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(4-fluorophenyl)propanoic acid
- 2-Amino-3-(4-hydroxyphenyl)propanoic acid
- 2-Amino-3-(4-nitrophenyl)propanoic acid
Uniqueness
2-Amino-3-(2-methylpyridin-4-yl)propanoic acid is unique due to the presence of the 2-methylpyridin-4-yl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets that are not possible with other similar compounds .
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-amino-3-(2-methylpyridin-4-yl)propanoic acid |
InChI |
InChI=1S/C9H12N2O2/c1-6-4-7(2-3-11-6)5-8(10)9(12)13/h2-4,8H,5,10H2,1H3,(H,12,13) |
InChI Key |
WMRZJBHFDXVYCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)CC(C(=O)O)N |
Origin of Product |
United States |
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